3,4-Difluoro-2-(4-methylphenoxy)benzaldehyde
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Overview
Description
3,4-Difluoro-2-(4-methylphenoxy)benzaldehyde is an organic compound with the molecular formula C14H10F2O2 and a molecular weight of 248.23 g/mol . This compound is characterized by the presence of two fluorine atoms and a 4-methylphenoxy group attached to a benzaldehyde core. It is widely researched and used in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoro-2-(4-methylphenoxy)benzaldehyde typically involves the reaction of 3,4-difluorobenzaldehyde with 4-methylphenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-2-(4-methylphenoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: 3,4-Difluoro-2-(4-methylphenoxy)benzoic acid.
Reduction: 3,4-Difluoro-2-(4-methylphenoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-Difluoro-2-(4-methylphenoxy)benzaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Difluoro-2-(4-methylphenoxy)benzaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The pathways involved may include enzyme inhibition, receptor binding, and alteration of cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
3,4-Difluorobenzaldehyde: Lacks the 4-methylphenoxy group, making it less complex.
3-(4-Methoxyphenoxy)benzaldehyde: Contains a methoxy group instead of fluorine atoms.
3,4-Difluoro-2-(4-methoxyphenoxy)benzaldehyde: Similar structure but with a methoxy group instead of a methyl group
Uniqueness
3,4-Difluoro-2-(4-methylphenoxy)benzaldehyde is unique due to the presence of both fluorine atoms and a 4-methylphenoxy group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C14H10F2O2 |
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Molecular Weight |
248.22 g/mol |
IUPAC Name |
3,4-difluoro-2-(4-methylphenoxy)benzaldehyde |
InChI |
InChI=1S/C14H10F2O2/c1-9-2-5-11(6-3-9)18-14-10(8-17)4-7-12(15)13(14)16/h2-8H,1H3 |
InChI Key |
NTESLMRRKDZCQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C=CC(=C2F)F)C=O |
Origin of Product |
United States |
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